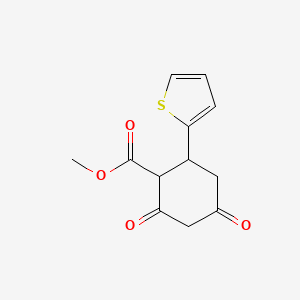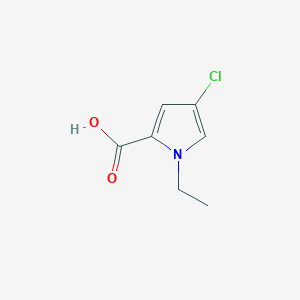
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate, commonly known as EPPC, is a compound with potential applications in various fields of research. It is a derivative of the pyridazine heterocycle, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .
Molecular Structure Analysis
The pyridazine ring in EPPC is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .Aplicaciones Científicas De Investigación
Synthesis and Reactions
Research has led to the development of several compounds starting from pyrrolidinyl pyridazine derivatives. For instance, compounds have been synthesized for their remarkable antioxidant activity, showing potential beyond conventional applications. These compounds are characterized by their unique structural features, contributing to their functional diversity in chemical synthesis and potential therapeutic applications (Zaki et al., 2017). Additionally, the synthesis of pyridazine derivatives has been explored for their antibacterial properties, indicating a broad spectrum of bioactivity (Singh & Kumar, 2015).
Antioxidant Activity
The synthesis of pyrrolyl selenolopyridine compounds, starting from ethyl pyridazine derivatives, demonstrated significant antioxidant activity. These findings underscore the potential of pyridazine derivatives in developing antioxidant agents, which could be pivotal in combating oxidative stress-related diseases (Zaki et al., 2017).
Antibacterial Activity
Ethyl pyridazine derivatives have been employed in synthesizing compounds with promising antibacterial activity. This exploration signifies the role of these derivatives in creating new antibacterial agents, which could address the rising challenge of antibiotic resistance (Singh & Kumar, 2015).
Advanced Heterocyclic Synthesis
The versatile chemistry of ethyl pyridazine derivatives facilitates the synthesis of complex heterocycles. These compounds are pivotal in drug discovery and development, offering a scaffold for further chemical modifications to tailor biological activity. Notably, they serve as intermediates in synthesizing diverse heterocyclic compounds, showcasing their utility in medicinal chemistry and synthetic organic chemistry (Farag, Kheder, & Mabkhot, 2008).
Propiedades
IUPAC Name |
ethyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)9-5-6-10(13-12-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIQCFFKPTHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)


![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)



amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)


